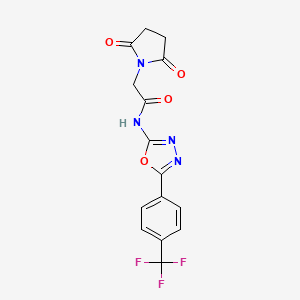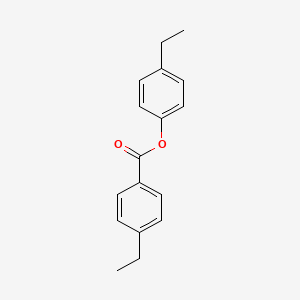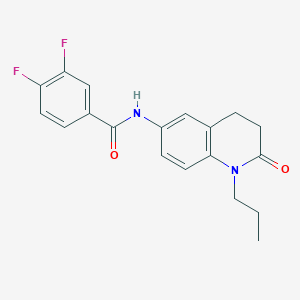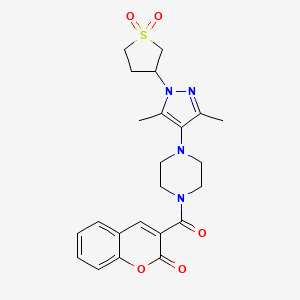
8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS Number 119686-34-9 . It has a molecular weight of 299.08 . The IUPAC name for this compound is 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 214 - 216 .Scientific Research Applications
8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research. It has been used in laboratory experiments to study the effects of different drugs and compounds on biological systems, such as the effects of drugs on the heart and brain. This compound has also been used to study the effects of environmental toxins on biological systems, as well as to study the effects of different types of radiation on biological systems. Additionally, this compound has been used to study the effects of different types of chemotherapy on cancer cells.
Mechanism of Action
The mechanism of action of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. This inhibition of these enzymes leads to a decrease in the production of these hormones, which in turn leads to a decrease in inflammation and pain. Additionally, this compound has been shown to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to decrease inflammation and pain, as well as to reduce the production of prostaglandins and leukotrienes. This compound has also been shown to act as an antioxidant, which helps to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-cancer and anti-tumor effects, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of applications, and it has a wide range of biochemical and physiological effects. The main limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to better understand its effects.
Future Directions
For research on 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid include further research into its mechanism of action, as well as research into its potential therapeutic applications. Additionally, research into the effects of this compound on different types of cancer cells and tumors is needed. Further research into the effects of this compound on the cardiovascular system is also needed. Additionally, research into the potential side effects of this compound is needed, as well as research into the potential interactions between this compound and other drugs or compounds.
Synthesis Methods
8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid can be synthesized from a variety of starting materials, including but not limited to, 2-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid, 2-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic anhydride, and 2-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid chloride. The synthesis of this compound involves a series of steps, including the formation of an acid chloride, the reaction of the acid chloride with a base, and the hydrolysis of the resulting anhydride. The reaction can be catalyzed with an acid or a base, depending on the desired product.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding inhaling dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection respectively.
properties
IUPAC Name |
8-bromo-6-methoxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO5/c1-16-6-2-5-3-7(10(13)14)11(15)17-9(5)8(12)4-6/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFNMESQAWOJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)




![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)